2-Hydroxy-2',6'-diethylacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9-6-5-7-10(4-2)12(9)13-11(15)8-14/h5-7,14H,3-4,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZSHMUVAYCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200543 | |
| Record name | N-(2,6-Diethylphenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52559-52-1 | |
| Record name | 2-Hydroxy-2',6'-diethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052559521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Diethylphenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-2',6'-DIETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52WMV79JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 2 ,6 Diethylacetanilide
Classic and Contemporary Synthesis Routes for 2-Hydroxy-2',6'-diethylacetanilide
While specific literature detailing the synthesis of this compound is not abundant, its structure suggests plausible synthetic pathways based on well-established organic reactions. A likely and direct method involves the acylation of 2,6-diethylaniline (B152787) with a glycolic acid derivative.
One potential classic route is the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by hydrolysis of the resulting α-chloro-2',6'-diethylacetanilide. The initial acylation is a standard method for forming the amide bond. sandiego.edu The subsequent nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion would yield the desired 2-hydroxy product.
Contemporary approaches might favor a more direct condensation reaction. For instance, the reaction of 2,6-diethylaniline with glycolic acid in the presence of a coupling agent could provide a more atom-economical route. The synthesis of analogous 2-hydroxy-N-(2'-hydroxyalkyl)acetamides has been achieved by reacting glycolic acid with the corresponding amino alcohol, with reaction conditions being temperature and time-controlled. researchgate.net
Another plausible method is the direct amination of a suitable starting material. For example, processes for forming 2,6-dimethylaniline (B139824) involve the amination of 2,6-dimethylphenol. google.comgoogle.com A similar strategy could potentially be adapted for the synthesis of the aniline (B41778) precursor.
Precursors and Starting Materials in this compound Synthesis
The primary precursors for the synthesis of this compound are dictated by the chosen synthetic route. Based on the methodologies described above, the key starting materials would include:
2,6-Diethylaniline: This is a crucial precursor, providing the substituted aniline moiety of the target molecule. It is a commercially available compound, and its synthesis can be achieved through methods like the ortho-alkylation of aniline. google.com
Glycolic Acid or its Derivatives: To introduce the 2-hydroxyacetyl group, several reagents could be employed:
Glycolic acid: Used in direct condensation reactions. researchgate.net
Chloroacetyl chloride: A highly reactive acylating agent that would necessitate a subsequent hydrolysis step. sandiego.edu
Glycolic acid esters (e.g., methyl glycolate): These could be used in aminolysis reactions with 2,6-diethylaniline.
The selection of precursors would depend on factors such as cost, availability, and the desired scale and efficiency of the synthesis.
Reaction Mechanism Elucidation in this compound Formation
The reaction mechanisms for the formation of this compound are well-understood in organic chemistry.
In the case of using chloroacetyl chloride, the mechanism involves a nucleophilic acyl substitution . The nitrogen atom of 2,6-diethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, forming the α-chloro-2',6'-diethylacetanilide intermediate. The subsequent hydrolysis of this intermediate to form the final product would proceed via a nucleophilic substitution reaction (S\N2), where a hydroxide ion displaces the chloride.
For the direct condensation of 2,6-diethylaniline with glycolic acid using a coupling agent, the mechanism would depend on the specific coupling agent used. Generally, the coupling agent activates the carboxylic acid group of glycolic acid, making it more susceptible to nucleophilic attack by the amine.
Another potential, though less direct, route could involve a cyanohydrin formation followed by hydrolysis. While not a primary route for this specific compound, the mechanism involves the nucleophilic addition of a cyanide ion to a carbonyl group. libretexts.orgchemguide.co.uklibretexts.org
Optimization of Synthetic Yields and Purity for this compound
Optimizing the synthetic yield and purity of this compound would involve a systematic study of various reaction parameters.
| Parameter | Optimization Strategy |
| Solvent | The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are generally preferred for acylation reactions with acid chlorides to avoid side reactions. |
| Temperature | Reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. |
| Stoichiometry of Reactants | Adjusting the molar ratio of the reactants can maximize the conversion of the limiting reagent and minimize unreacted starting materials. |
| Purification Method | The final product would likely require purification. Recrystallization or column chromatography are standard methods to achieve high purity. |
For instance, in the synthesis of related N-alkylated anilines, the choice of solvent and catalyst was found to be critical for achieving high yields. jocpr.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly.
Use of Greener Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide (scCO2) is a key aspect of green chemistry. chemguide.co.uk
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. For example, the use of a reusable solid acid or base catalyst for the condensation reaction could be explored.
Energy Efficiency: Microwave-assisted synthesis or sonochemistry can often reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. A direct condensation reaction would have a higher atom economy than a route involving a protecting group or a multi-step process.
Use of Renewable Feedstocks: While not immediately apparent for this specific compound, exploring the use of bio-based starting materials is a long-term goal of green chemistry.
Derivatization and Functionalization Strategies of this compound Analogues
The structure of this compound offers several sites for derivatization and functionalization to create a library of analogues with potentially new properties.
O-Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups. This can be achieved using alkyl halides or acid chlorides in the presence of a base.
N-Alkylation/Acylation of the Amide: The amide nitrogen can also be functionalized, although this is generally more challenging than O-alkylation.
Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.
Modification of the Diethyl Groups: While more complex, the ethyl groups could potentially be modified through various C-H activation strategies.
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and biological activity. For example, derivatization is a common strategy to enhance the detection of molecules in analytical methods. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 2 Hydroxy 2 ,6 Diethylacetanilide
Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Hydroxy-2',6'-diethylacetanilide Structural Analysis
For this compound, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the diethylphenyl ring, the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, the methylene protons of the hydroxyacetyl group, the hydroxyl proton, and the amide proton. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm. The quartet and triplet signals for the ethyl groups would be expected around 2.6 ppm and 1.2 ppm, respectively. The singlet for the methylene protons of the hydroxyacetyl group would likely be observed around 4.0-4.5 ppm. The chemical shifts of the hydroxyl and amide protons are expected to be variable and dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carbonyl carbon, the aromatic carbons, the carbons of the ethyl groups, and the methylene carbon of the hydroxyacetyl group. The carbonyl carbon signal is expected to appear in the region of 170-175 ppm.
Mass Spectrometry (MS) Techniques for this compound Identification and Quantification
Mass spectrometry (MS) is a pivotal tool for the identification and quantification of this compound, particularly in the context of environmental analysis as a degradation product of Alachlor (B1666766). Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for its detection.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the hydroxyacetyl group, and fragmentation of the diethylphenyl moiety.
For the closely related compound, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, high-resolution mass spectrometry (HRMS) data provides insight into the fragmentation pattern. The MS2 spectrum of its [M+H]⁺ precursor ion (m/z 180.1019) shows significant fragment ions that can be extrapolated to predict the fragmentation of this compound. nih.gov
Table 1: Predicted Major Fragmentation Patterns for this compound based on Analogous Compounds
| Fragment Description | Predicted m/z |
| [M+H]⁺ | 208 |
| Loss of H₂O | 190 |
| Loss of CH₂OH | 177 |
| Cleavage of amide bond (C-N) | 149 (diethylaniline fragment) |
| Loss of C₂H₄ from diethylaniline fragment | 121 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide group. The C=O stretching vibration of the amide carbonyl group would likely appear as a strong band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other functional groups would be present in the fingerprint region (below 1500 cm⁻¹).
Studies on related acetanilide (B955) derivatives, such as N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, have utilized IR spectroscopy for their characterization, confirming the presence of the key amide and aromatic functionalities. researchgate.netresearchgate.net The conversion of acetanilide to its azanion results in a significant decrease in the carbonyl stretching frequency by approximately 150 cm⁻¹, highlighting the sensitivity of this band to changes in the electronic environment of the amide group. bas.bg
There is currently no specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data available for this compound in the public domain. Generally, acetanilide derivatives exhibit absorption maxima in the UV region, which can be influenced by the substitution pattern on the aromatic ring.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. For instance, the related compound N-(2,6-Dimethylphenyl)-2-hydroxyacetamide has a reported retention time of 12.7 minutes on an Atlantis T3 column with a water/acetonitrile gradient. nih.gov The development of a robust HPLC method is crucial for monitoring the degradation of Alachlor and quantifying its metabolites in environmental samples.
Gas Chromatography (GC)
GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may sometimes be employed to improve the chromatographic properties and detection sensitivity of the analyte. The analysis of Alachlor and its degradation products in environmental samples is frequently performed using GC-MS.
Table 2: Exemplary Chromatographic Conditions for Related Compounds
| Compound | Method | Column | Mobile Phase/Carrier Gas | Detection | Retention Time | Reference |
| N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | LC-MS/MS | Atlantis T3 (3µm, 3.0x150mm) | Water/Acetonitrile Gradient | ESI-QFT-MS | 12.7 min | nih.gov |
| 2,6-dimethylaniline (B139824) | HPLC | Glassy Carbon Electrode | - | Amperometric | - |
X-ray Crystallography of this compound and its Derivatives
As of the current literature review, no experimental X-ray crystal structure has been reported for this compound. However, the crystal structures of closely related derivatives, namely N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, have been determined. researchgate.netresearchgate.net
The crystal structure of N-(2,6-dimethylphenyl)acetamide reveals that the molecules are linked into chains via N—H⋯O hydrogen bonds. researchgate.net Similarly, in the crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide, molecules are also linked into chains through N—H⋯O hydrogen bonding. researchgate.net These findings suggest that this compound would likely exhibit a similar packing motif in the solid state, with intermolecular hydrogen bonding playing a significant role in its crystal lattice. The presence of the additional hydroxyl group in this compound could lead to the formation of more extensive hydrogen-bonding networks.
Table 3: Crystallographic Data for a Related Derivative: N-(2,6-dimethylphenyl)acetamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.145(1) |
| b (Å) | 13.215(1) |
| c (Å) | 15.993(1) |
| V (ų) | 1932.8(3) |
| Z | 8 |
| Hydrogen Bonding | N—H⋯O |
Data from Gowda et al. (2007). researchgate.net
Computational Chemistry and Molecular Modeling of 2 Hydroxy 2 ,6 Diethylacetanilide
Quantum Mechanical Calculations on 2-Hydroxy-2',6'-diethylacetanilide
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and geometry of this compound. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized molecular geometry, electronic energies, and spectroscopic properties.
For this compound, QM calculations can elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional conformation and steric hindrance, which in turn influence its reactivity and biological activity. Furthermore, QM methods can compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule.
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value | Method |
| Optimized Energy | -653.45 Hartree | DFT/B3LYP |
| HOMO Energy | -6.21 eV | DFT/B3LYP |
| LUMO Energy | -0.54 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.67 eV | DFT/B3LYP |
| Dipole Moment | 3.12 Debye | DFT/B3LYP |
Note: The data in this table is representative and derived from typical quantum mechanical calculations for similar organic molecules. Actual values may vary based on the specific level of theory and basis set used.
Molecular Docking and Dynamics Simulations Involving this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets, such as enzymes or receptors. By simulating the interaction between the compound and a target protein, researchers can predict the binding affinity and mode of interaction, providing insights into its potential pharmacological effects. For instance, docking studies could explore the binding of this compound to the active site of an enzyme, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a detailed view of the conformational changes and flexibility of both the ligand and the target protein, offering a more realistic representation of the binding event. These simulations can help to validate the docking poses and provide a deeper understanding of the stability of the complex.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For analogues of this compound, QSAR models can be developed to predict their activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
The development of a QSAR model typically involves a training set of molecules with known activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the activity. mdpi.com Once validated, this model can be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent or selective compounds.
Table 2: Example QSAR Model for this compound Analogues
| Descriptor | Coefficient |
| LogP | 0.45 |
| Molecular Weight | -0.02 |
| Number of Hydrogen Bond Donors | 0.15 |
| Polar Surface Area | -0.08 |
| (Constant) | 2.34 |
Note: This table represents a hypothetical QSAR equation. The descriptors and their coefficients are for illustrative purposes to demonstrate the output of a QSAR study.
Cheminformatics and Data Mining Applied to this compound
Cheminformatics and data mining are powerful tools for managing and analyzing large datasets of chemical information. nih.gov In the context of this compound, these approaches can be used to search vast chemical databases for structurally similar compounds with known biological activities or properties. nih.gov This can help to identify potential new applications for this compound or to understand its potential off-target effects.
Data mining techniques can also be used to identify patterns and relationships within large datasets of high-throughput screening data that include this compound. nih.gov By analyzing the structure-activity relationships across a diverse set of compounds, it is possible to build predictive models that can identify novel compounds with desired biological profiles. These computational approaches accelerate the drug discovery and development process by prioritizing compounds for further experimental testing. nih.gov
Mechanistic Biochemical and Cellular Investigations of 2 Hydroxy 2 ,6 Diethylacetanilide
Metabolic Pathways and Biotransformation of 2 Hydroxy 2 ,6 Diethylacetanilide
Identification of Metabolic Products of 2-Hydroxy-2',6'-diethylacetanilide in vitro and in Model Organisms
The metabolism of acetanilide (B955) derivatives often involves hydroxylation and subsequent conjugation. In studies involving mouse liver microsomes, the related compound 2-hydroxyacetanilide was found to metabolize into 2-acetamidohydroquinone. nih.gov Deacetylation to form ortho-aminophenol was also observed, although this appeared to be an NADPH-independent process. nih.gov When administered to mice, 2-hydroxyacetanilide and its dihydroxylated metabolites were primarily excreted as sulfate (B86663) and glucuronide conjugates. nih.gov Conjugated ortho-aminophenol was also detected in the urine. nih.gov
While direct metabolic studies on this compound are not extensively detailed in the provided results, the metabolic pathways of similar structures provide a foundational understanding. For instance, the metabolism of another acetanilide, 3-hydroxyacetanilide, in mouse liver microsomes led to the identification of 3-hydroxyacetaminophen (B1208919) and 2-acetamidohydroquinone. nih.gov
Enzymatic Biotransformation of this compound (e.g., Cytochrome P450 involvement)
The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolic reactions, which introduce or expose functional groups on a substrate. wuxiapptec.com While the specific CYP isoforms responsible for the metabolism of this compound are not explicitly identified, the role of these enzymes in the biotransformation of structurally related compounds is well-documented. For example, the formation of 2-hydroxymetronidazole from metronidazole (B1676534) is primarily catalyzed by CYP2A6 at therapeutic concentrations, with contributions from CYP3A4, CYP3A5, and CYP3A7 at higher concentrations. nih.gov
The inhibition of specific CYP enzymes can help to identify their role in a compound's metabolism. Studies on other compounds have shown that potent and selective inhibitors can elucidate the contribution of individual CYPs. For instance, ketoconazole (B1673606) is a potent inhibitor of CYP3A4. researchgate.net Such methodologies would be crucial in pinpointing the specific CYP enzymes involved in the biotransformation of this compound.
Metabolic Stability Studies of this compound in Microsomal and Hepatocyte Systems
Metabolic stability is a critical parameter in assessing the potential persistence of a compound in the body. springernature.com In vitro systems such as liver microsomes and hepatocytes are standard tools for these evaluations. wuxiapptec.comresearchgate.net Microsomes are rich in Phase I enzymes like CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. wuxiapptec.comresearchgate.net
The stability of a compound is typically determined by measuring the decrease in the parent compound's concentration over time. springernature.com This data can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). thermofisher.com For example, the metabolic stability of hydroxy-α-sanshool was assessed in liver microsomes from various species, revealing it to be stable in human and rat liver microsomes. mdpi.com Similar studies would be necessary to quantify the metabolic stability of this compound.
Table 1: Key Parameters in Metabolic Stability Assays
| Parameter | Description | In Vitro System |
| In Vitro Half-Life (t₁/₂) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes |
| Intrinsic Clearance (Clᵢₙₜ) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Liver Microsomes, Hepatocytes |
| Incubation Time | The duration of the experiment, typically up to 1-4 hours for standard assays. wuxiapptec.com | Liver Microsomes, Hepatocytes |
| Cofactors | Necessary for enzymatic reactions, such as NADPH for CYPs and UDPGA for UGTs. researchgate.net | Liver Microsomes, Hepatocytes |
Glucuronidation and Sulfation Pathways of this compound
Following Phase I metabolism, compounds often undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.gov
In the case of 2-hydroxyacetanilide, the parent compound and its dihydroxylated metabolites are primarily excreted as sulfate and glucuronide conjugates in mice. nih.gov This suggests that the hydroxyl group of this compound would also be a likely target for these conjugation pathways. The relative contribution of glucuronidation versus sulfation can vary significantly between species and even between different tissues within the same organism. For example, a study on (-)-epicatechin (B1671481) found that sulfation was the major metabolic pathway in the human liver and intestine, with no significant glucuronidation observed, whereas in rats, glucuronidation was efficient. nih.gov
Chemical Reactivity, Stability, and Environmental Fate of 2 Hydroxy 2 ,6 Diethylacetanilide
Chemical Reactivity of 2-Hydroxy-2',6'-diethylacetanilide with Other Chemical Species
The reactivity of this compound is dictated by its functional groups: a secondary alcohol, an amide, and a substituted aromatic ring. The precursor to this compound, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), demonstrates reactivity through the displacement of its chlorine atom. nih.gov Under mildly basic conditions, CDEPA has been shown to form adducts with nucleobases like 2'-deoxyguanosine (B1662781) and thymidine. nih.gov This occurs via nucleophilic substitution, where the nitrogen atoms of the nucleobases attack the carbon bearing the chlorine, displacing it. nih.gov
While direct studies on the reactivity of this compound are limited, its chemical behavior can be inferred. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation to a ketone or esterification. The amide linkage, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions. The 2,6-diethylphenyl group influences the compound's steric and electronic properties, potentially hindering reactions at the amide nitrogen. nih.gov For instance, the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide is noted for the electrophilic nature of its carbonyl carbon, making it susceptible to reactions with nucleophiles. cymitquimica.com
Stability Profiles of this compound under Varying Conditions (pH, Temperature, Light)
The stability of this compound is closely linked to the degradation of its parent compounds, such as the herbicides alachlor (B1666766) and butachlor (B1668075). researchgate.netnih.gov Alachlor itself is relatively stable to hydrolysis in sterile buffer solutions at pH 3, 6, and 9 when kept in the dark. nih.gov However, it is susceptible to degradation under the influence of light. nih.gov
The hydrolysis of butachlor, a related chloroacetanilide herbicide, is slow, with half-lives of 630, 1155, and 1155 days at 25°C in pH 4, 7, and 10 solutions, respectively. researchgate.net This suggests that the acetanilide (B955) structure is generally stable to hydrolysis under typical environmental pH conditions. However, photolytic degradation is a more significant pathway. When exposed to UV light, butachlor in an aqueous solution degrades rapidly. researchgate.net The half-life for butachlor photolysis was found to be 7.54 minutes in deionized water, 10.56 minutes in river water, and 12.22 minutes in paddy water. researchgate.net One of the identified hydrolysis products of butachlor at pH 4 is 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide, indicating that hydroxylation is a key degradation reaction under certain conditions. researchgate.net
For acetophenone (B1666503) derivatives with a hydroxyl group at the alpha position, such as 2-hydroxy-2,2-dimethylacetophenone, photodissociation is a key process. nih.gov The formation of a triplet state occurs rapidly after excitation by light, leading to cleavage of the molecule. nih.gov The rate of this dissociation can be influenced by solvent polarity. nih.gov
Table 1: Hydrolysis and Photolysis Half-lives of Butachlor
| Condition | Matrix | Half-life |
|---|---|---|
| Hydrolysis, pH 4, 25°C | - | 630 days |
| Hydrolysis, pH 7, 25°C | - | 1155 days |
| Hydrolysis, pH 10, 25°C | - | 1155 days |
| UV Photolysis | Deionized Water | 7.54 minutes |
| UV Photolysis | River Water | 10.56 minutes |
Degradation Pathways and By-product Formation of this compound
This compound is an environmental transformation product of chloroacetanilide herbicides like alachlor and butachlor. researchgate.netnih.gov Its formation is a result of the degradation of these parent compounds through various chemical and biological processes.
The photodegradation of alachlor on surfaces or in soil can lead to the formation of several by-products. nih.gov When irradiated, alachlor can degrade to 2-chloro-2',6'-diethylacetanilide and 2,6-diethylaniline (B152787), among other products. nih.gov Further transformation of these intermediates can lead to hydroxylated species.
The photolysis of butachlor in water is a significant degradation pathway, yielding numerous by-products. researchgate.net When exposed to UV light, butachlor undergoes rapid degradation through processes that include dechlorination followed by hydroxylation or cyclization. researchgate.net Among the major photoproducts identified are 8-ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline and 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide. researchgate.net The latter is structurally very similar to this compound, differing by the presence of a butoxymethyl group on the amide nitrogen. Minor photoproducts of butachlor include 2,6-diethylaniline and 1-acetyl-7-ethylindole. researchgate.net At a pH of 4, a hydrolysis product of butachlor was identified as 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide. researchgate.net
Metabolism in biological systems also contributes to the formation of hydroxylated derivatives. For instance, butachlor is metabolized in human skin to its hydroxylated and conjugated derivatives. nih.gov
Environmental Persistence and Mobility of this compound
The environmental persistence and mobility of this compound are influenced by the properties of its parent compounds and its own chemical structure. Butachlor is described as being potentially moderately persistent in some soil environments, depending on local conditions. herts.ac.uk It has a moderate aqueous solubility and is not expected to leach into groundwater. herts.ac.uk Alachlor's mobility in soil appears to be inversely correlated with the organic matter content, with higher organic matter leading to greater adsorption. epa.gov
The degradation of alachlor in soil is influenced by sunlight, with degradation being more rapid on glass surfaces than in soil. nih.gov The rate of degradation is also affected by soil pH and organic matter content, with lower pH and lower organic matter enhancing degradation. nih.gov
The introduction of a hydroxyl group in this compound, compared to its chloro-precursor, is expected to increase its water solubility and potentially its mobility in the environment. Persistent and mobile organic substances are of particular concern for water resources as they are poorly degraded and can be transported over long distances in aquatic systems. epa.gov
Biodegradation and Photolysis of this compound in Environmental Systems
Photolysis is a key process in the degradation of the parent compounds of this compound. As mentioned, the photolysis of butachlor is rapid and leads to hydroxylated products. researchgate.net Similarly, the degradation of alachlor is enhanced by sunlight, with photodegradation products including 2-chloro-2',6'-diethylacetanilide. nih.gov The photophysical processes of related alpha-hydroxy acetophenone derivatives have been studied in detail, showing that they undergo efficient cleavage upon irradiation. nih.govresearchgate.net
Biodegradation also plays a role in the transformation of these compounds. Many bacteria have the capacity to degrade aromatic compounds. For example, Rhodococcus sp. strain RHA1 can metabolize biphenyl (B1667301) through the 2-hydroxypenta-2,4-dienoate (HPD) metabolic pathway. nih.gov This pathway involves the enzymatic conversion of aromatic rings into intermediates that can enter central metabolism. nih.gov While specific studies on the biodegradation of this compound are not widely available, the existence of such metabolic pathways for aromatic compounds suggests that it could be susceptible to microbial degradation.
The metabolism of butachlor has been observed in human skin, where it is biotransformed into hydroxylated and conjugated derivatives. nih.gov The formation of 4-hydroxybutachlor was found to be dependent on the presence of NADPH, indicating an enzymatic process likely mediated by cytochrome P-450 enzymes. nih.gov This highlights the potential for biological systems to hydroxylate the butachlor molecule.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) |
| 2'-deoxyguanosine |
| thymidine |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide |
| alachlor |
| butachlor |
| 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide |
| 2-hydroxy-2,2-dimethylacetophenone |
| 2-chloro-2',6'-diethylacetanilide |
| 2,6-diethylaniline |
| 8-ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline |
| 1-acetyl-7-ethylindole |
| 4-hydroxybutachlor |
| biphenyl |
| 2-hydroxypenta-2,4-dienoate (HPD) |
| NADPH |
Applications of 2 Hydroxy 2 ,6 Diethylacetanilide in Chemical Biology and Research
2-Hydroxy-2',6'-diethylacetanilide as a Research Tool and Chemical Probe
Currently, there is limited publicly available information on the direct use of this compound as a chemical probe for specific biological targets or in broad screening campaigns to identify new bioactive compounds. Chemical probes are powerful tools for dissecting biological pathways, and while structurally related molecules have been developed for such purposes, the specific application of this compound in this context is not well-documented in peer-reviewed literature.
The primary role of this compound in research appears to be as a reference substance in studies focused on the environmental fate and metabolism of parent herbicides. Its identification as a product of hydrolysis and photodegradation of herbicides like butachlor (B1668075) underscores its importance in understanding the environmental impact of these agricultural chemicals. For instance, the degradation of butachlor in aqueous solutions when exposed to UV light has been shown to produce several photoproducts, including hydroxylated derivatives. researchgate.net
Development of this compound Derivatives for Mechanistic Studies
The development of derivatives of this compound for mechanistic studies of specific enzymes or biological processes is another area with limited available data. Mechanistic studies often require a series of structurally related compounds to probe the interactions between a molecule and its biological target. While the synthesis of various acetanilide (B955) derivatives has been a subject of research, the focus has largely been on the parent compounds or other metabolites.
Research into the metabolism of chloroacetanilide herbicides like alachlor (B1666766) and butachlor has led to the identification of several key metabolites. nih.govresearchgate.net These studies are crucial for understanding the biochemical pathways involved in their degradation in organisms and the environment. The synthesis of potential metabolites, including hydroxylated forms, is a key step in confirming these pathways. For example, studies on alachlor have involved the synthesis and characterization of its adducts with DNA components to understand its mechanism of toxicity. nih.gov While these studies provide a framework for how derivatives of related compounds are used, specific research detailing the development and application of this compound derivatives for probing enzyme mechanisms is not prominent in the current body of scientific literature.
Future Directions and Emerging Research Areas for 2 Hydroxy 2 ,6 Diethylacetanilide
Novel Synthetic Approaches for 2-Hydroxy-2',6'-diethylacetanilide
The synthesis of this compound, while achievable through established methods, presents opportunities for innovation, particularly in the realms of efficiency, stereoselectivity, and sustainability.
Future research is likely to focus on the development of biocatalytic routes . The use of enzymes, such as aldolases and ketoreductases, has shown promise in the synthesis of chiral hydroxy acids and related compounds. nih.gov This approach could be adapted for this compound to achieve high stereoselectivity under mild reaction conditions, offering a greener alternative to traditional chemical synthesis. ethz.ch The exploration of "thio-disguised" precursors in conjunction with oxynitrilase catalysis is another biocatalytic strategy that could yield highly enantiopure forms of the compound. nih.gov
Enantioselective synthesis using metal-based catalysts is another promising frontier. Ruthenium(II)-NHC-catalysed asymmetric hydrogenation, for instance, has been effective in producing optically active 2-oxazolidinones with excellent enantioselectivities. rsc.org Similar catalytic systems could be designed and optimized for the asymmetric synthesis of this compound, providing access to specific stereoisomers for further study.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering (aldolases, ketoreductases, oxynitrilases), whole-cell biocatalysis. nih.govethz.chnih.gov |
| Enantioselective Catalysis | Access to specific stereoisomers, high yields, and enantiomeric excesses. | Development of novel chiral ligands and metal catalysts (e.g., Ruthenium-based). rsc.org |
| Green Chemistry | Reduced environmental impact, improved safety, and efficiency. | Microwave-assisted synthesis, reactions in aqueous media, one-pot multicomponent reactions. nih.gov |
Advanced Mechanistic Studies of this compound Interactions
A deeper understanding of the intermolecular interactions of this compound is crucial for elucidating its behavior in various chemical and biological environments.
Spectroscopic techniques will continue to be pivotal in these investigations. Studies on related molecules, such as 2,6-diethylaniline (B152787), have utilized spectrophotometry to characterize charge-transfer complexes with electron acceptors. nih.gov Similar approaches can be applied to this compound to probe its electronic properties and interactions with other molecules.
Computational and theoretical chemistry , particularly Density Functional Theory (DFT), offers a powerful tool for modeling and predicting molecular interactions. researchgate.net DFT calculations can provide insights into the compound's geometry, electronic structure, and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces. Hirshfeld surface analysis, a computational method, can be employed to visualize and quantify intermolecular contacts in the crystalline state, revealing the key forces that govern its solid-state structure. researchgate.netnih.gov
Investigating the binding properties of this compound with biomacromolecules like DNA is another area of interest. Techniques such as UV-Vis spectrophotometry and viscosity measurements can reveal the mode and strength of these interactions. nih.gov
| Mechanistic Study | Techniques | Key Insights |
| Spectroscopic Analysis | UV-Vis, IR, NMR Spectroscopy | Characterization of charge-transfer complexes, identification of functional group interactions. nih.gov |
| Computational Modeling | Density Functional Theory (DFT), Hirshfeld Surface Analysis | Prediction of molecular geometry, electronic properties, and quantification of intermolecular forces. researchgate.netnih.gov |
| Biomolecular Interactions | UV-Vis Spectrophotometry, Viscosity Measurements | Determination of binding modes (e.g., intercalation, groove binding) and affinities with macromolecules like DNA. nih.gov |
Development of New Analytical Techniques for this compound
The ability to accurately and sensitively detect and quantify this compound is fundamental for research and potential applications. Future developments in analytical chemistry are set to enhance these capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of small molecules in complex matrices. The development of a validated LC-MS/MS method for this compound would enable precise measurements in various samples. nih.govnih.gov This involves optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation methods. youtube.com
The creation of biosensors represents a novel and promising approach for the rapid and selective detection of this compound. These devices could be based on enzymes that specifically interact with the compound, producing a measurable signal. mdpi.comnih.gov For instance, a dehydrogenase specific to the hydroxy acid moiety could be immobilized on an electrode to create an electrochemical biosensor.
Capillary electrophoresis (CE) offers another avenue for the analysis of this compound, particularly for separating it from structurally similar compounds and impurities. diva-portal.org Coupling CE with mass spectrometry (CE-MS) could provide a high-resolution analytical platform.
| Analytical Technique | Potential Advantages | Key Development Areas |
| LC-MS/MS | High sensitivity, specificity, and accuracy for quantification in complex mixtures. | Method development and validation, optimization of sample extraction and chromatography. nih.govnih.govyoutube.com |
| Biosensors | Rapid, selective, and potentially portable detection. | Enzyme discovery and immobilization, development of transducer platforms (electrochemical, optical). mdpi.comnih.gov |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption. | Method optimization, coupling with mass spectrometry (CE-MS). diva-portal.org |
Integration of this compound Research with Systems Biology
To fully comprehend the biological significance of this compound, its study must be integrated into the broader context of systems biology. This involves a holistic approach that considers the interactions of the compound with multiple cellular components and pathways.
Proteomics can be employed to identify proteins that interact with this compound. Techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry can reveal changes in protein expression levels in response to the compound, providing clues about its mechanism of action and potential cellular targets. nih.gov
Metabolomics , the large-scale study of small molecules, can elucidate the metabolic fate of this compound and its impact on cellular metabolism. By analyzing the metabolic profiles of cells or organisms exposed to the compound, researchers can identify metabolic pathways that are perturbed, offering insights into its biological effects.
Pharmacogenomics research could investigate how genetic variations influence an individual's response to this compound. By analyzing genetic variants in key metabolic enzymes and transporters, it may be possible to predict how the compound will be processed and its potential effects in different individuals. nih.gov
| Systems Biology Approach | Key Methodologies | Potential Outcomes |
| Proteomics | 2D-Gel Electrophoresis, Mass Spectrometry | Identification of protein binding partners and downstream cellular signaling pathways. nih.gov |
| Metabolomics | LC-MS, GC-MS, NMR | Elucidation of metabolic pathways, identification of biomarkers of exposure or effect. |
| Pharmacogenomics | Next-Generation Sequencing, Genotyping | Understanding the influence of genetic variation on the compound's metabolism and response. nih.gov |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2-Hydroxy-2',6'-diethylacetanilide in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting this compound in water and sediment matrices. Environmental studies in the Mississippi River Basin utilized LC-MS/MS with isotope dilution to achieve high sensitivity (detection limits < 1 ng/L) and specificity, particularly for distinguishing it from structurally similar metabolites like 2-chloro-2',6'-diethylacetanilide . Sampling protocols should account for seasonal hydrologic variability, as herbicide loads correlate with agricultural runoff patterns .
Q. How should this compound be handled to ensure laboratory safety?
Follow strict protocols for handling acetanilide derivatives:
- Use local exhaust ventilation to minimize aerosol formation.
- Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent thermal decomposition and toxic gas release .
- Store in sealed glass containers at room temperature (preferably <20°C) in a well-ventilated area away from light .
Q. What are the primary environmental sources of this compound?
This compound is a key degradation product of alachlor, a chloroacetanilide herbicide. It forms via hydrolytic dechlorination and hydroxylation in soil and aquatic systems, particularly under aerobic conditions . Monitoring studies in the Mississippi River detected it at concentrations up to 12 µg/L downstream of agricultural regions, with transport dynamics influenced by sediment adsorption and river discharge rates .
Advanced Research Questions
Q. What enzymatic pathways govern the biodegradation of this compound?
The compound undergoes further microbial degradation via two pathways:
Hydrolase-mediated cleavage : Chaetomium globosum strains hydrolyze the acetamide group, yielding 2,6-diethylaniline and glycolic acid derivatives .
Dehydrogenase activity : Soil bacteria oxidize the hydroxyl group, forming 2-oxo-2',6'-diethylacetanilide, which is subsequently mineralized .
Experimental validation requires enrichment cultures with LC-MS/MS metabolite tracking and enzyme inhibition assays (e.g., using EDTA for metalloenzyme suppression).
Q. How can researchers resolve contradictions in environmental persistence data for this compound?
Discrepancies in half-life estimates (e.g., 30–90 days in soil vs. >120 days in aquatic systems) arise from:
- pH dependency : Degradation accelerates under alkaline conditions due to enhanced hydrolysis.
- Microbial community variability : Use metagenomic profiling to identify dominant degraders (e.g., Pseudomonas spp.) in site-specific samples .
- Analytical interference : Co-eluting metabolites (e.g., 2-chloro-2',6'-diethylacetanilide) may skew quantification; employ high-resolution MS/MS with orthogonal separation (e.g., HILIC columns) .
Q. What experimental designs are optimal for studying the compound's transport in riverine systems?
Adopt a nested sampling approach with:
- Spatiotemporal resolution : Collect samples at multiple stations (e.g., 16–17 sites) during baseflow and storm events to model non-conservative transport behavior .
- Tracer studies : Use deuterated analogs (e.g., d5-2-Hydroxy-2',6'-diethylacetanilide) to distinguish biotic/abiotic degradation pathways .
- Sediment-water partitioning assays : Measure Kd (sorption coefficient) values under varying organic carbon content (0.5–5%) to predict mobility .
Q. How can synthetic routes for this compound be optimized for isotopic labeling?
Derive the compound from alachlor via acid-catalyzed hydrolysis (e.g., 55°C, concentrated H2SO4), followed by recrystallization in heptane to achieve >95% purity . For isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N):
Q. Methodological Notes
- References : Prioritize peer-reviewed studies from the U.S. Geological Survey and environmental chemistry journals .
- Safety Protocols : Adhere to JIS Z 7253:2019 guidelines for handling acetanilide derivatives .
- Data Validation : Use QA/QC measures (e.g., matrix spikes, duplicate samples) to address detection limits and inter-laboratory variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
